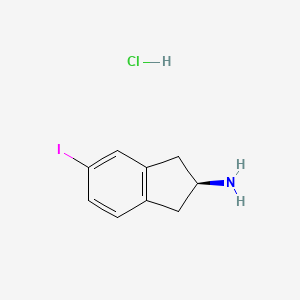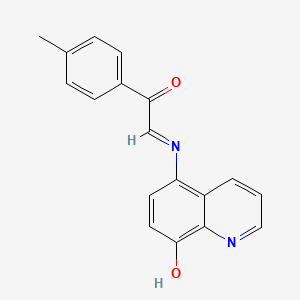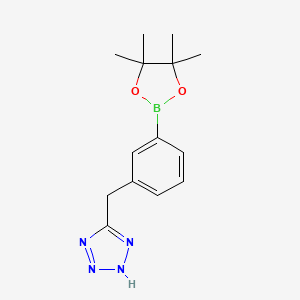
5-Bromo-1H-indol-3-yl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1H-indol-3-yl butyrate is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position of the indole ring and a butyrate ester group at the 3rd position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-indol-3-yl butyrate typically involves the bromination of an indole precursor followed by esterification. One common method involves the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The resulting 5-bromoindole is then subjected to esterification with butyric acid or its derivatives under acidic or basic conditions to yield 5-Bromo-1H-indol-3-yl butyrate .
Industrial Production Methods
Industrial production of 5-Bromo-1H-indol-3-yl butyrate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-indol-3-yl butyrate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can undergo oxidation to form oxindoles or reduction to form indolines.
Ester Hydrolysis: The butyrate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied
Major Products Formed
Substitution: Formation of various substituted indole derivatives.
Oxidation: Formation of oxindoles.
Reduction: Formation of indolines.
Hydrolysis: Formation of 5-Bromo-1H-indole-3-carboxylic acid
Scientific Research Applications
5-Bromo-1H-indol-3-yl butyrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-1H-indol-3-yl butyrate involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Lacks the butyrate ester group but shares the bromine substitution at the 5th position.
Indole-3-butyric acid: Contains a carboxylic acid group instead of the butyrate ester.
5-Chloro-1H-indol-3-yl butyrate: Similar structure but with a chlorine atom instead of bromine
Uniqueness
5-Bromo-1H-indol-3-yl butyrate is unique due to the combination of the bromine atom and the butyrate ester group, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and can lead to distinct biological activities compared to other similar compounds .
Properties
CAS No. |
63986-27-6 |
|---|---|
Molecular Formula |
C12H12BrNO2 |
Molecular Weight |
282.13 g/mol |
IUPAC Name |
(5-bromo-1H-indol-3-yl) butanoate |
InChI |
InChI=1S/C12H12BrNO2/c1-2-3-12(15)16-11-7-14-10-5-4-8(13)6-9(10)11/h4-7,14H,2-3H2,1H3 |
InChI Key |
PHPABFALWPLMPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CNC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-Methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11838483.png)

![6-Benzyl-4-chloro-8,8-dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B11838512.png)

